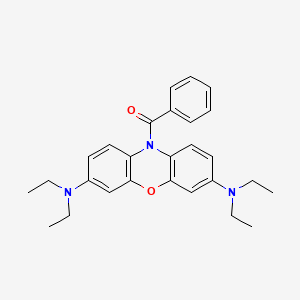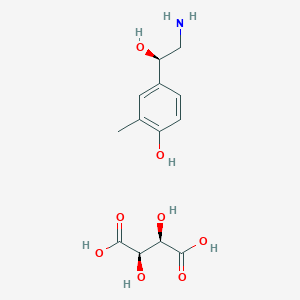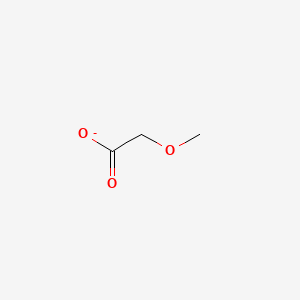
3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid
Vue d'ensemble
Description
3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid , also known as GW-3965 , belongs to the class of organic compounds called diphenylmethanes . These compounds contain a diphenylmethane moiety, which consists of a methane molecule where two hydrogen atoms are replaced by two phenyl groups .
Applications De Recherche Scientifique
Development of Agonist-Based PROTACs Targeting Liver X Receptor
GW3965 is used in the development of Proteolysis Targeting Chimeras (PROTACs) that target the Liver X Receptor (LXR). LXRs are part of the nuclear hormone receptor superfamily and regulate cholesterol homeostasis, lipid homeostasis, and immune responses . GW3965-PEG5-VH032, a PROTAC developed using GW3965, has shown effectiveness in degrading LXRβ protein .
Treatment for Hypercholesterolemia and Diabetes
LXR antagonists are promising treatments for hypercholesterolemia and diabetes. The development of LXR degraders like GW3965-PEG5-VH032 provides a similar effect to LXR inhibition .
Recovery from Mild Repetitive Traumatic Brain Injury
GW3965 has been used in the treatment of mild repetitive traumatic brain injury (mrTBI). It has been found to restore impaired novel object recognition memory in wild-type mice .
Suppression of Soluble Ab Levels
GW3965 treatment has been found to suppress the levels of total soluble Ab40 and Ab42, which are significantly elevated after injury .
Axonal Damage Repair
In wild-type mice, GW3965 has shown to suppress mild axonal damage post-mrTBI .
Improvement of Functional Outcome Post-Stroke
GW3965 treatment post-stroke has been found to increase High-Density Lipoprotein Cholesterol (HDL-C) levels, thereby improving functional outcome .
Cognitive Improvement in Alzheimer’s Disease
The liver X receptor agonist, GW3965, has been found to improve cognition in Alzheimer’s disease (AD) mouse models .
DNA Methylation State Modification
Short-term GW3965 treatment has been found to induce changes in the DNA methylation state of the hippocampus, which are associated with cognitive improvement .
Mécanisme D'action
Target of Action
GW3965, also known as UNII-6JI5YOG7RC, GW-3965, 3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid, or GW 3965, is a full agonist of the liver X receptors (LXRs), specifically hLXRα and hLXRβ . LXRs are part of the nuclear hormone receptor superfamily and function as ligand-dependent transcription factors . They play a pivotal role in regulating cholesterol homeostasis, lipid homeostasis, and immune responses .
Mode of Action
GW3965 interacts with its targets, LXRα and LXRβ, by binding to them as a ligand . This binding leads to the dissociation of the repressor complex from the LXR target gene promoter and the recruitment of coactivators . This process results in the transcriptional regulation of genes involved in cholesterol homeostasis, fatty acid metabolism, glycolysis, immune responses, and inflammatory responses .
Biochemical Pathways
One of the key pathways through which GW3965 exerts its effects is the ATP-binding cassette transporter A1 (ABCA1)-mediated lipid transport onto apolipoprotein E (apoE) . This pathway plays a crucial role in cholesterol homeostasis and lipid metabolism . Additionally, GW3965 can induce the ubiquitin-proteasome system-dependent degradation of the LXRβ protein, which requires VHL E3 ligase .
Pharmacokinetics
It is known that gw3965 is orally active in mice .
Result of Action
The activation of LXRs by GW3965 leads to a variety of molecular and cellular effects. For instance, it can restore impaired novel object recognition memory and suppress axonal damage in mice . It also suppresses the elevation of soluble Aβ 40 and Aβ 42 levels after injury . Furthermore, GW3965 can induce the degradation of LXRβ protein, contributing to the regulation of cholesterol and lipid homeostasis .
Action Environment
The action, efficacy, and stability of GW3965 can be influenced by various environmental factors. It’s worth noting that the beneficial effects of GW3965 observed in certain models are unlikely to be related to reduced inflammation .
Propriétés
IUPAC Name |
2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31ClF3NO3/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXSRXHZFIBFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961002 | |
| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid | |
CAS RN |
405911-09-3 | |
| Record name | 3-[3-[[[2-Chloro-3-(trifluoromethyl)phenyl]methyl](2,2-diphenylethyl)amino]propoxy]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405911-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW 3965 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405911093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-3965 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-3965 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JI5YOG7RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)propanamide](/img/structure/B1198161.png)
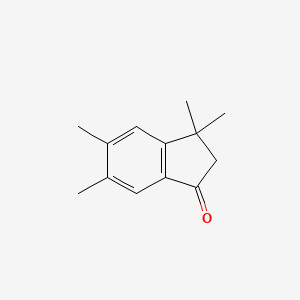
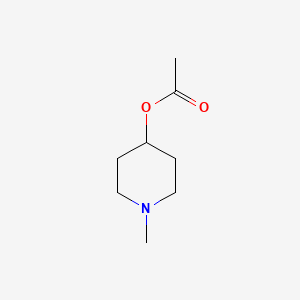


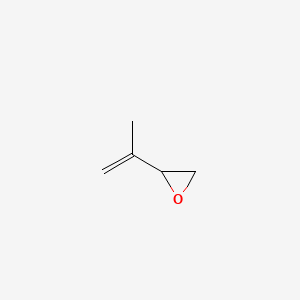
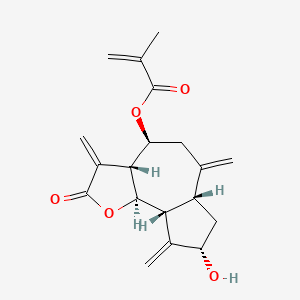
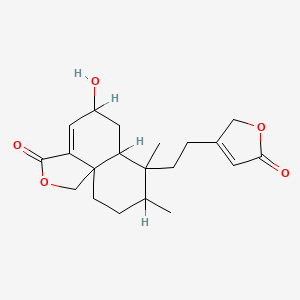


![(2S,5R,6R)-6-[[(2R)-Carboxy-3-thienylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid disodium salt](/img/structure/B1198177.png)
